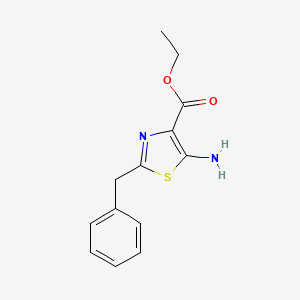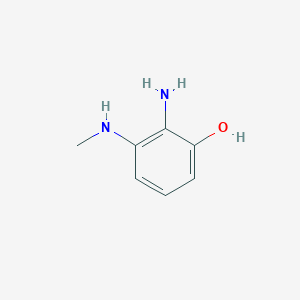![molecular formula C16H22N2O6 B13884511 Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate](/img/structure/B13884511.png)
Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl ester group, an acetylamino group, and a nitrophenoxy group attached to a dimethylbutanoate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Acetylation: The addition of an acetyl group to the amino group.
Esterification: The formation of the ethyl ester group.
Coupling: The final coupling of the nitrophenoxy and acetylamino groups to the dimethylbutanoate backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The acetylamino group can be hydrolyzed to form the corresponding amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Acidic or basic hydrolysis conditions can be employed for ester hydrolysis.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of carboxylic acid derivatives.
Applications De Recherche Scientifique
Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetylamino group may also play a role in modulating biological activity by interacting with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-[4-(acetylamino)phenyl]-2-amino-3-thiophenecarboxylate
- Ethyl 2-(acetylamino)-4-(4-ethylphenyl)-3-thiophenecarboxylate
- Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate
Uniqueness
Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C16H22N2O6 |
|---|---|
Poids moléculaire |
338.36 g/mol |
Nom IUPAC |
ethyl 4-(4-acetamido-3-nitrophenoxy)-2,2-dimethylbutanoate |
InChI |
InChI=1S/C16H22N2O6/c1-5-23-15(20)16(3,4)8-9-24-12-6-7-13(17-11(2)19)14(10-12)18(21)22/h6-7,10H,5,8-9H2,1-4H3,(H,17,19) |
Clé InChI |
FQOMXRBHTFILDJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)CCOC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


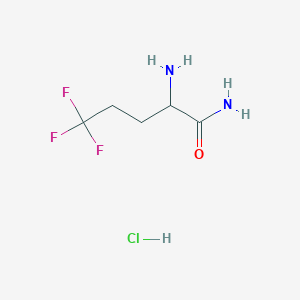
![N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]acetamide](/img/structure/B13884436.png)
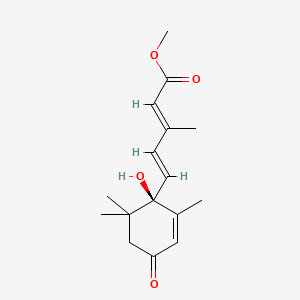
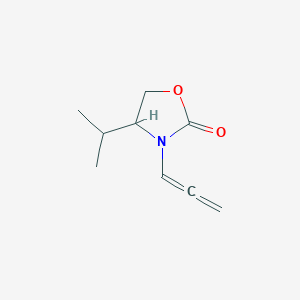
![3-(Chloromethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13884451.png)
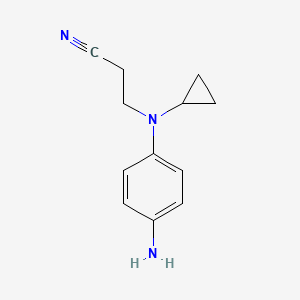
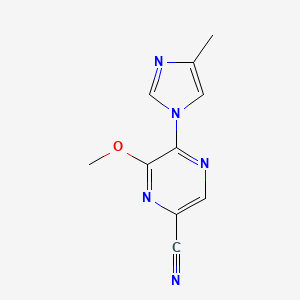
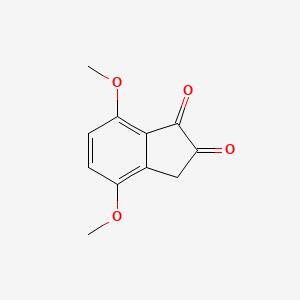

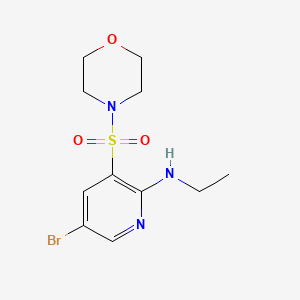
![N-phenyl-N-(4-triphenylsilylphenyl)-4-[4-(N-(4-triphenylsilylphenyl)anilino)phenyl]aniline](/img/structure/B13884502.png)
![ethyl (1R,2R,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13884504.png)
